

What are the physical and chemical properties of (S)-(-)-tert-Butylsulfinamide?

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Compound of Interest

Compound Name: (S)-(-)-tert-Butylsulfinamide

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(S)-(-)-tert-Butylsulfinamide: A Comprehensive Technical Guide

(S)-(-)-tert-Butylsulfinamide, a cornerstone of modern asymmetric synthesis, serves as a highly effective chiral auxiliary for the stereoselective preparation of amines.[\[1\]](#)[\[2\]](#) This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and key reaction pathways for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

(S)-(-)-tert-Butylsulfinamide is a white to off-white crystalline solid at room temperature.[\[1\]](#) Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₁ NOS	[1] [3]
Molecular Weight	121.20 g/mol	[1] [3]
Appearance	White to off-white crystalline solid	[1]
Melting Point	102 to 106 °C (216 to 223 °F; 375 to 379 K)	[1]
Specific Rotation [α] ²⁰ /D	-2.0 to -6.0 deg (c=1, CHCl ₃)	[4]
Solubility	Soluble in methanol.	[5]
pKa	10.11 ± 0.50 (Predicted)	[5]

Spectroscopic Data

Spectrum	Chemical Shift (δ) / Value	Reference(s)
¹ H NMR (CDCl ₃)	1.18 (s, 9H), 3.82 (br s, 2H)	[6]
¹³ C NMR (CDCl ₃)	22.1, 55.3	[6]

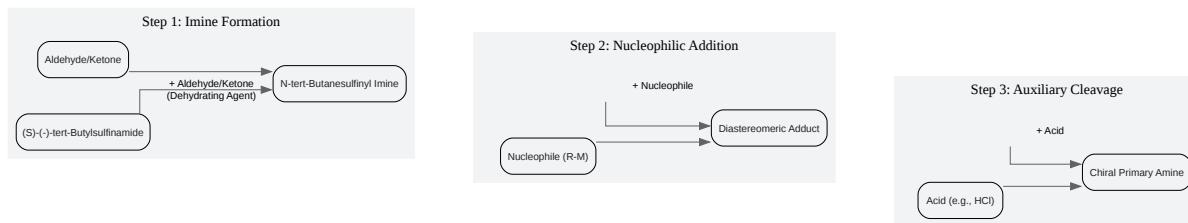
Key Chemical Applications and Reaction Pathways

The primary utility of **(S)-(-)-tert-Butylsulfinamide** lies in its role as a chiral ammonia equivalent for the asymmetric synthesis of amines.[\[1\]](#) This is achieved through a two-step sequence involving the formation of an N-tert-butanesulfinyl imine followed by diastereoselective nucleophilic addition.

Asymmetric Synthesis of Amines

The general workflow for the asymmetric synthesis of primary amines using **(S)-(-)-tert-Butylsulfinamide** is depicted below. The process begins with the condensation of the sulfinamide with an aldehyde or ketone to form a sulfinylimine. This intermediate then reacts with a nucleophile, such as a Grignard or organolithium reagent, in a highly diastereoselective manner.[\[1\]](#)[\[7\]](#) The stereochemical outcome is dictated by the chiral sulfur center of the tert-

butanesulfinyl group.[4] Finally, the chiral auxiliary is removed by acid hydrolysis to yield the desired chiral primary amine.[1]



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Caption: Asymmetric synthesis of chiral amines.

Experimental Protocols

Detailed methodologies for the key transformations involving **(S)-(-)-tert-Butylsulfinamide** are provided below.

Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the condensation of **(S)-(-)-tert-Butylsulfinamide** with an aldehyde.

Materials:

- **(S)-(-)-tert-Butylsulfinamide**
- Aldehyde
- Anhydrous copper(II) sulfate (CuSO_4) or magnesium sulfate (MgSO_4)

- Anhydrous dichloromethane (CH_2Cl_2) or tetrahydrofuran (THF)

Procedure:

- To a solution of **(S)-(-)-tert-Butylsulfinamide** in an anhydrous solvent, add the aldehyde (1.0-1.2 equivalents).
- Add the dehydrating agent (2.0-3.0 equivalents).
- Stir the mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the drying agent and wash the solid with the solvent.
- Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.[2][7]

Diastereoselective Addition of a Grignard Reagent

This protocol details the addition of a Grignard reagent to an N-tert-butanesulfinyl imine.

Materials:

- N-tert-Butanesulfinyl imine
- Grignard reagent (e.g., Phenylmagnesium bromide in THF)
- Anhydrous solvent (e.g., THF, CH_2Cl_2)
- Saturated aqueous ammonium chloride (NH_4Cl) solution

Procedure:

- Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add the Grignard reagent (1.2-1.5 equivalents) to the cooled solution via syringe.

- Stir the reaction mixture at -78 °C for 3-6 hours.
- Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
- Allow the mixture to warm to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography.[\[2\]](#)[\[7\]](#)

Cleavage of the tert-Butanesulfinyl Group

This protocol describes the removal of the chiral auxiliary to yield the free amine.

Materials:

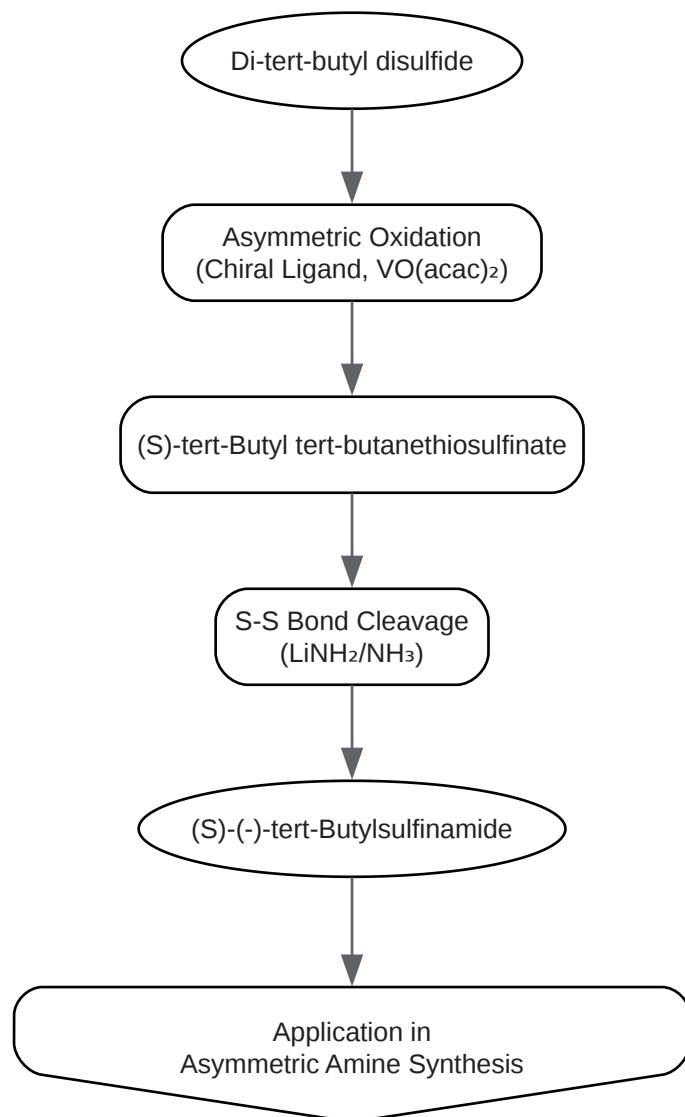
- N-tert-Butanesulfinyl-protected amine
- Hydrochloric acid (HCl) in a suitable solvent (e.g., methanol, diethyl ether)
- Base (e.g., saturated aqueous sodium bicarbonate)

Procedure:

- Dissolve the N-tert-butanesulfinyl-protected amine in the acidic solvent.
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
- Remove the solvent under reduced pressure.
- The resulting ammonium salt can be treated with a base to liberate the free amine.[\[1\]](#)[\[8\]](#) It is crucial to separate the ammonium salt from the tert-butylsulfinyl chloride by-product before basification to prevent the reformation of the sulfinamide.[\[8\]](#)

Logical Relationship in Synthesis and Application

The synthesis of **(S)-(-)-tert-Butylsulfinamide** itself is a critical precursor to its application. A common and scalable method involves the asymmetric oxidation of di-tert-butyl disulfide.



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Caption: Synthesis and application workflow.

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